molecular formula C19H22Cl3N3O2 B12327995 2-{[4-Chloro-5-(2-chlorophenyl)-2-methoxyphenyl]amino}-1-(piperazin-1-yl)ethan-1-one hydrochloride

2-{[4-Chloro-5-(2-chlorophenyl)-2-methoxyphenyl]amino}-1-(piperazin-1-yl)ethan-1-one hydrochloride

Cat. No.: B12327995
M. Wt: 430.8 g/mol
InChI Key: UOCHBQVTPNXIAG-UHFFFAOYSA-N
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Description

Ethanone, 2-[(2’,6-dichloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]-1-(1-piperazinyl)-, hydrochloride (1:1) is a complex organic compound with a unique structure that includes a biphenyl moiety, a piperazine ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-[(2’,6-dichloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]-1-(1-piperazinyl)-, hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-[(2’,6-dichloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]-1-(1-piperazinyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanone, 2-[(2’,6-dichloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]-1-(1-piperazinyl)-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethanone, 2-[(2’,6-dichloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]-1-(1-piperazinyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 2-[(2’,6-dichloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]-1-(1-piperazinyl)-, hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity, making it valuable for various applications.

Properties

Molecular Formula

C19H22Cl3N3O2

Molecular Weight

430.8 g/mol

IUPAC Name

2-[4-chloro-5-(2-chlorophenyl)-2-methoxyanilino]-1-piperazin-1-ylethanone;hydrochloride

InChI

InChI=1S/C19H21Cl2N3O2.ClH/c1-26-18-11-16(21)14(13-4-2-3-5-15(13)20)10-17(18)23-12-19(25)24-8-6-22-7-9-24;/h2-5,10-11,22-23H,6-9,12H2,1H3;1H

InChI Key

UOCHBQVTPNXIAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C2=CC=CC=C2Cl)NCC(=O)N3CCNCC3.Cl

Origin of Product

United States

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